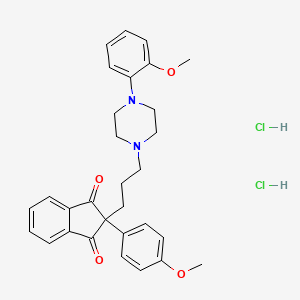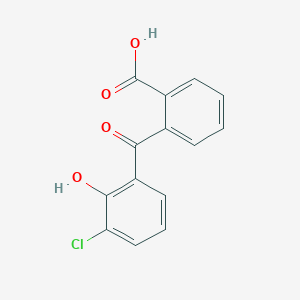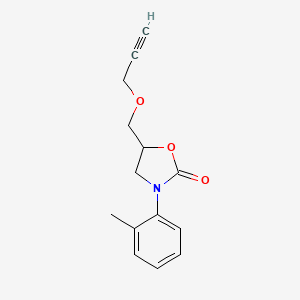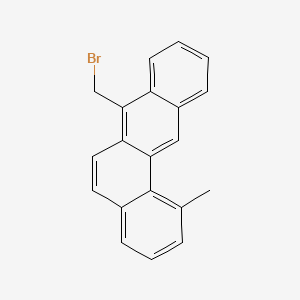
Benz(a)anthracene, 7-bromomethyl-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7-bromomethyl-1-methyl- is a polycyclic aromatic hydrocarbon derivative. It is a compound of interest due to its structural complexity and potential applications in various fields of scientific research. The compound consists of a benz(a)anthracene core with a bromomethyl group at the 7th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-bromomethyl-1-methyl- typically involves the bromination of 7-methylbenz(a)anthracene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of bromine and the potential carcinogenicity of polycyclic aromatic hydrocarbons.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce alcohols, aldehydes, or acids.
- Reduction reactions result in the corresponding methyl derivative.
Scientific Research Applications
Benz(a)anthracene, 7-bromomethyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential carcinogenic properties and mechanisms of action in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular macromolecules. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal function. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without the bromomethyl and methyl groups.
7-Methylbenz(a)anthracene: Lacks the bromomethyl group.
7-Bromomethylbenz(a)anthracene: Lacks the methyl group at the 1st position.
Uniqueness: Benz(a)anthracene, 7-bromomethyl-1-methyl- is unique due to the presence of both the bromomethyl and methyl groups, which influence its chemical reactivity and biological interactions. The bromomethyl group enhances its ability to form covalent bonds with nucleophiles, while the methyl group affects its overall hydrophobicity and molecular interactions.
Properties
CAS No. |
34346-96-8 |
|---|---|
Molecular Formula |
C20H15Br |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
7-(bromomethyl)-1-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15Br/c1-13-5-4-7-14-9-10-17-18(20(13)14)11-15-6-2-3-8-16(15)19(17)12-21/h2-11H,12H2,1H3 |
InChI Key |
JRCVXUWGSHXBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C=C32)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


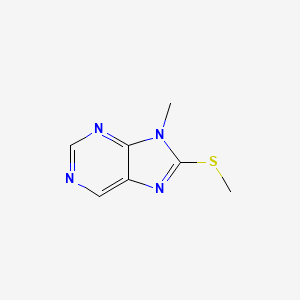
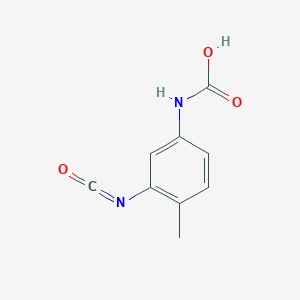

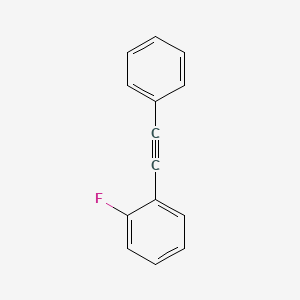
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
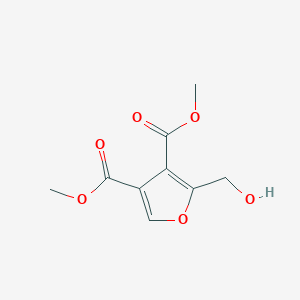

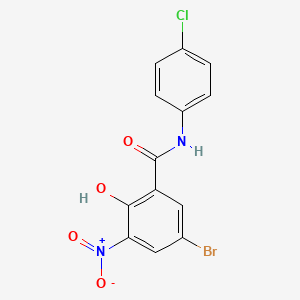
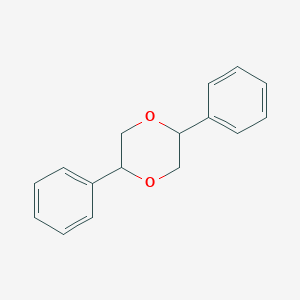
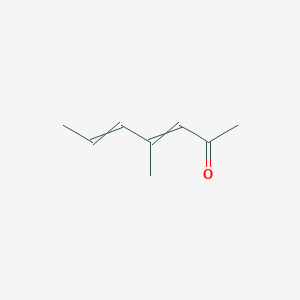
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
